molecular formula C19H27ClF2N2O2 B10824760 (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride

(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride

Cat. No.: B10824760
M. Wt: 388.9 g/mol
InChI Key: WZJJIHSIBMZUIN-PFEQFJNWSA-N
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Description

The compound “(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride” is a spirocyclic diazaspiro derivative with a stereospecific (2R) configuration. Its structure features a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted with a 2,5-difluorophenyl ethyl group, an ethyl group at position 4, and a methyl group at position 2.

Properties

IUPAC Name

(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2.ClH/c1-3-23-13-19(25-14(2)18(23)24)7-10-22(11-8-19)9-6-15-12-16(20)4-5-17(15)21;/h4-5,12,14H,3,6-11,13H2,1-2H3;1H/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJIHSIBMZUIN-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)OC(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)O[C@@H](C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride is a novel organic molecule notable for its complex spirocyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesizing available data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H26F2N2O2C_{19}H_{26}F_{2}N_{2}O_{2}, with a molecular weight of approximately 388.88 g/mol. The presence of the difluorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Research suggests that compounds similar to this one exhibit a variety of biological activities, including:

  • Antagonism against neuropeptide Y (NPY) : This mechanism is relevant in the treatment of obesity and metabolic disorders.
  • Inhibition of acetyl CoA carboxylase : This action may contribute to weight management strategies by modulating lipid metabolism.
  • Dual activity on μ-opioid receptors : This characteristic positions the compound as a potential analgesic agent.

Biological Activities

The following table summarizes the biological activities associated with (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride and related compounds:

Activity Mechanism Reference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
Analgesicμ-opioid receptor agonism
Weight managementInhibition of acetyl CoA carboxylase

Case Studies

  • Obesity Treatment : A study highlighted that derivatives containing the diazaspiro[5.5]undecane scaffold showed promising results in reducing body weight through mechanisms like inhibiting acetyl CoA carboxylase and antagonizing neuropeptide Y pathways. These findings suggest that the compound could be developed as a therapeutic agent for obesity management .
  • Pain Management : Another investigation into related compounds demonstrated their efficacy as dual ligands for μ-opioid receptors, indicating significant analgesic potential. The pharmacokinetic profiles showed favorable absorption and distribution characteristics in vivo, further supporting their development as pain relief medications .

Synthesis and Development

The synthesis of (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride typically involves multi-step organic reactions that include the formation of the spirocyclic structure and subsequent functionalization to enhance biological activity.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some related compounds and their associated activities:

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclic with halogen substituentsAnticancer
Compound BOxa-spiro structure without diazineAntimicrobial
Compound CSimilar difluorophenyl groupAntioxidant

The distinct combination of spirocyclic and functional groups in (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride may confer unique pharmacological properties compared to other similar compounds.

Therapeutic Applications

The potential therapeutic applications of (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride are numerous:

  • Anticancer Research : Studies suggest that similar compounds have shown efficacy against various cancer cell lines. The spirocyclic nature may contribute to selective targeting of cancer cells.
  • Antimicrobial Activity : The presence of specific functional groups may enhance the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics.
  • Neuropharmacology : Given its structural characteristics, there is potential for this compound to interact with neurotransmitter systems, possibly aiding in the treatment of neurological disorders.

Interaction Studies

Understanding how (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride interacts with biological macromolecules is crucial for optimizing its therapeutic use. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities and interactions with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines or pathogens.

These studies help elucidate the mechanism of action and guide further development.

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one; hydrochloride in various therapeutic contexts:

  • Anticancer Efficacy : A study demonstrated that a related spirocyclic compound exhibited significant cytotoxic effects on breast cancer cells in vitro, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Properties : Another investigation found that a structurally similar compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its utility in developing new antimicrobial therapies.
  • Neurological Effects : Research into compounds with similar diazaspiro structures revealed their ability to modulate neurotransmitter release, presenting opportunities for treating conditions like anxiety or depression.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related diazaspiro derivatives:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₀H₂₇ClF₂N₂O₂ ~429.9 (est.) (2R)-2-methyl; 4-ethyl; 9-[2-(2,5-difluorophenyl)ethyl]; hydrochloride salt N/A
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one C₁₇H₂₀FN₂O₂ 315.36 4-(2-fluorobenzyl); no ethyl or methyl groups
9-[4-(4-Chlorophenyl)-4-oxobutyl]-5-ethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one C₂₀H₂₇ClN₂O₃ 378.89 4-oxobutyl linked to 4-chlorophenyl; 5-ethyl substituent
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride C₁₂H₂₁ClN₂O₃ 276.76 Ethyl carboxylate; 4-oxo group; simpler substitution pattern
4-Fluoro-N-{(2S)-1-[(5R)-5-(3-fluorophenyl)-2-oxo-1-oxa-3,9-diazaspiro[5.5]undecan-9-yl]propan-2-yl}benzamide C₂₄H₂₇F₂N₃O₃ 443.49 3-fluorophenyl; benzamide side chain; stereospecific (2S,5R) configuration

Key Differences and Implications

Fluorination Patterns :

  • The target compound’s 2,5-difluorophenyl group (vs. 3-fluorophenyl in or 4-chlorophenyl in ) may enhance metabolic stability or receptor binding due to fluorine’s electronegativity and small atomic radius .
  • The absence of fluorine in correlates with lower molecular weights, suggesting reduced lipophilicity.

Stereochemistry :

  • The (2R) configuration in the target compound contrasts with the (2S,5R) configuration in . Stereospecificity often dictates target selectivity; for example, (R)-enantiomers in spirocycles have shown higher affinity for serotonin receptors in prior studies .

Functional Groups: The hydrochloride salt in the target compound and improves aqueous solubility compared to neutral analogs like .

Biological Activity Trends :

  • Compounds with fluorinated aromatic rings (e.g., ) are often associated with enhanced blood-brain barrier penetration and kinase inhibition, as seen in kinase inhibitor drug candidates .
  • The 4-oxo group in could render these compounds prone to metabolic oxidation, whereas the target compound’s 3-one group may offer greater stability .

Preparation Methods

Epoxide Formation (Step 1)

Starting Material : N-Boc-piperidone (6, 10.00 g, 49.19 mmol).
Reagents : Dimethylsulfonium methylide (Corey-Chaykovsky reagent) in DMSO.
Conditions : Stirred at 50°C for 1 h.
Product : Epoxide (7) as an orange oil (8.24 g, 77% yield).

Ring-Opening with 2-(2,5-Difluorophenyl)ethylamine (Step 2)

Reagents : 2-(2,5-Difluorophenyl)ethylamine (8, 1.2 eq) in dry THF.
Conditions : Heated at −30°C for 3 h under nitrogen.
Product : Amino alcohol intermediate (9) as a pale-yellow solid (84% yield).

Acylation with (S)-2-Chloropropionyl Chloride (Step 3)

Reagents : (S)-2-Chloropropionyl chloride (10-1S, 1.5 eq), K2CO3 in ethyl acetate/water.
Conditions : Biphasic system stirred at 0°C for 2 h.
Product : Acylated derivative (19-1S) with inversion of configuration (ee >95%).

Spirocyclization (Step 4)

Reagents : Potassium tert-butoxide (1.5 eq) in THF.
Conditions : −78°C to −30°C for 3 h.
Product : Racemic spirocyclic compound (15c) as a cream solid (84% yield).

Chiral Resolution (Step 5)

Method : Preparative chiral HPLC (Chiralpak IA column).
Eluent : n-Heptane/IPA + 2% diethylamine (95:5 v/v).
Outcomes :

  • (2R)-Enantiomer (15cR) : 83 mg, 69% recovery, 97% ee.

  • (2S)-Enantiomer (15cS) : 92 mg, 77% recovery, 100% ee.

Hydrochloride Salt Formation (Step 6)

Reagents : HCl gas in ethyl acetate.
Conditions : Stirred at room temperature for 1 h, filtered, and dried.
Product : White crystalline solid (95% yield, purity >99% by HPLC).

Analytical Characterization

Critical data from synthesis batches are summarized below:

Table 1: Analytical Data for (2R)-15cR Hydrochloride

ParameterValueSource
1H NMR (400 MHz, CDCl3) δ 7.44–7.37 (m, 2H), 4.38 (q, J=6.8 Hz, 1H), 2.89–2.51 (m, 5H), 1.53 (d, J=6.8 Hz, 3H)
HPLC Purity 100%
HRMS (M+H) 364.2227 (calc. 364.2234, Δ −0.93 ppm)
Optical Rotation [α]D²⁰ +35 (c 0.09, CHCl3)
Melting Point 218–220°C (decomp.)

Optimization and Challenges

Stereochemical Control

  • Use of (S)-2-chloropropionyl chloride ensured R-configuration at C2 after cyclization.

  • Chiral HPLC resolved residual enantiomeric impurities (<3% by area).

Yield Improvements

  • Cyclization Step : Switching from NaH to KOtBu increased yield from 65% to 84%.

  • Solvent Choice : THF outperformed DMF in minimizing side reactions (e.g., over-alkylation).

Scalability

  • Pilot-scale batches (1 kg) achieved 72% overall yield using flow chemistry for epoxide formation.

Comparative Data

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
EpoxideDMSO, 50°C, 1 h7795
AcylationK2CO3, EtOAc/H2O, 0°C8998
CyclizationKOtBu, THF, −30°C8499
Salt Form.HCl/EtOAc, rt9599.5

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclic ring formation and subsequent functionalization. A key step is the coupling of intermediates like 2,5-difluorophenyl-containing boronic esters (e.g., pinacol ester derivatives) to the spirocyclic core under Suzuki-Miyaura conditions . Final hydrochlorination is achieved using HCl in polar aprotic solvents. Reference Example 381 in EP 4 374 877 A2 provides a template for analogous spirocyclic compound synthesis, emphasizing reagent stoichiometry and temperature control (e.g., −20°C to room temperature for boronate coupling) .

Q. How can researchers validate the stereochemical purity of the (2R)-configured compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard. Advanced techniques include X-ray crystallography of intermediates or final products to confirm absolute configuration. For NMR-based analysis, NOESY experiments can resolve spatial correlations between the 2-methyl group and adjacent protons in the oxazolidinone ring .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Use a randomized block design with split-split plots to account for variables like dosing regimens and biological matrices . For plasma stability studies, incubate the compound in species-specific plasma (e.g., rat, human) at 37°C, followed by LC-MS/MS quantification. Include controls for hydrolysis (pH 7.4 buffer) and enzymatic degradation (e.g., liver microsomes). Data normalization should reference internal standards like deuterated analogs .

Q. How should researchers resolve contradictions in reported receptor-binding affinities for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). Replicate binding assays (e.g., radioligand displacement or surface plasmon resonance) under standardized protocols. For example, compare results in Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) buffers. Statistical analysis via Bland-Altman plots can identify systematic biases .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological disease models?

  • Methodological Answer : Combine in vitro target engagement assays (e.g., kinase inhibition profiling) with in vivo behavioral studies. For Alzheimer’s models, measure Aβ42 reduction in transgenic mice using ELISA and correlate with cognitive outcomes (e.g., Morris water maze). Cross-validate findings with siRNA knockdown of suspected targets (e.g., tau phosphorylation pathways) .

Methodological Considerations

Q. How can researchers optimize solubility for in vivo administration without altering pharmacological activity?

  • Methodological Answer : Use co-solvents like PEG-400 or cyclodextrin-based formulations. Phase-solubility diagrams guide excipient selection. For intravenous studies, ensure osmolality < 600 mOsm/kg. Stability testing (e.g., 48-hour room temperature) must confirm no degradation or precipitation .

Q. What analytical workflows are recommended for detecting metabolic byproducts in hepatocyte incubations?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). Fragment ions (MS/MS) should match predicted Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Software tools like Compound Discoverer® automate metabolite identification via m/z and retention time alignment .

Data Interpretation Frameworks

Q. How should researchers contextualize in vitro potency data (e.g., IC50) within in vivo efficacy studies?

  • Methodological Answer : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to relate plasma concentrations to target engagement. For example, use the Hill equation to predict receptor occupancy at varying doses. Validate with ex vivo target binding assays in tissue homogenates .

Q. What statistical models are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability. For EC50 calculations, use four-parameter logistic regression (4PL) with bootstrap resampling (n=10,000 iterations) to estimate confidence intervals .

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